molecular formula C7H7NO2S B6155855 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1542332-02-4

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6155855
CAS No.: 1542332-02-4
M. Wt: 169.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Thiazol-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a thiazole ring at the 4-position and a carboxylic acid group on the cyclopropane core. The compound’s molecular formula is C₇H₇NO₂S, with a molecular weight of 169.20 g/mol (calculated from ). Its SMILES notation is O=C(O)C1(C2=CSC=N2)CC1, and the InChI identifier is InChI=1S/C7H7NO2S/c9-7(10)6(3-4-6)5-2-8-1-11-5/h1-2H,3-4H2,(H,9,10) ().

Collision cross-section (CCS) data, predicted via ion mobility spectrometry, highlights its physicochemical behavior. For example, the [M+H]+ adduct has a CCS of 139.6 Ų, while the [M+Na]+ adduct shows 151.3 Ų ().

Properties

CAS No.

1542332-02-4

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Scientific Research Applications

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid (TCA) is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article provides an overview of the applications of TCA, focusing on its biological activities, synthetic utility, and potential in drug development.

Chemical Properties and Structure

This compound features a cyclopropane ring fused with a thiazole moiety. The thiazole ring contributes to its biological activity, while the cyclopropane structure enhances its stability and reactivity. The molecular formula is C₇H₈N₂O₂S, and its molecular weight is approximately 172.21 g/mol.

Antimicrobial Activity

TCA has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated TCA derivatives for their antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
  • Case Study 2 : Another investigation focused on antifungal activity, where TCA was tested against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents, indicating its potential as a therapeutic agent in treating fungal infections .

Anti-inflammatory Properties

Research has indicated that TCA may possess anti-inflammatory effects.

  • Case Study 3 : In vitro studies assessed the impact of TCA on inflammatory cytokine production in macrophages. The findings revealed that TCA significantly reduced the levels of TNF-α and IL-6, suggesting its potential use in managing inflammatory diseases .

Anticancer Potential

The anticancer properties of TCA are being explored in several studies.

  • Case Study 4 : A recent study published in Cancer Research highlighted the cytotoxic effects of TCA on various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Synthetic Applications

TCA serves as an important intermediate in organic synthesis.

Synthesis of Bioactive Compounds

The unique structure of TCA allows it to be utilized as a building block for synthesizing more complex molecules.

  • Synthetic Route : Researchers have developed synthetic pathways to incorporate TCA into larger frameworks, facilitating the creation of novel compounds with enhanced biological activities. For instance, reactions involving TCA with various electrophiles have led to the formation of thiazole-based derivatives with improved pharmacological profiles .

Material Science Applications

Beyond biological applications, TCA has potential uses in material science.

  • Case Study 5 : Investigations have been conducted into the use of TCA in polymer chemistry, where it acts as a cross-linking agent. This application could lead to the development of new materials with desirable mechanical properties .

Mechanism of Action

The mechanism by which 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Replaces the thiazole group with an amino (-NH₂) group.
  • Role : A key ethylene precursor in plants, regulated by ACC oxidase ().
  • Properties: Polar and zwitterionic, enhancing water solubility. ACC’s biological activity contrasts with the thiazole analog, which lacks known ethylene-related roles.

1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

  • Structure : Substitutes thiazole with a -CF₃ group (CAS: 277756-46-4, ).
  • Properties : The electron-withdrawing -CF₃ group increases acidity (pKa ~1–2) compared to the thiazole analog (predicted pKa ~4–5). Lipophilicity (logP) is higher due to -CF₃ .

1-(Furan-3-yl)cyclopropane-1-carboxylate

  • Structure : Replaces thiazole with a furan ring ().
  • Synthesis : Prepared via esterification of 1-(furan-3-yl)cyclopropane-1-carboxylic acid (89% yield, ).
  • Reactivity : Furan’s oxygen atom enhances solubility but reduces stability under acidic conditions compared to thiazole’s sulfur-mediated robustness .

1-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic Acid

  • Structure : Substitutes thiazole with a dichlorophenyl group ().
  • Applications : Likely used in agrochemicals or pharmaceuticals due to halogenated aromaticity. The chlorine atoms increase molecular weight (227.08 g/mol) and lipophilicity compared to the thiazole analog .

Thiazole-Containing Cyclopropane Derivatives

Compound 3c ()

  • Structure: 1-(4-(2-((2-Carboxyethyl)-4-methylanilino)-1,3-thiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Synthesis : Formed via thiourea and acetonitrile reflux.
  • Key Data : ¹H-NMR shows aromatic protons at δ 7.4–8.1 ppm and cyclopropane protons at δ 1.2–1.5 ppm. IR confirms carboxylic acid (1700 cm⁻¹) and thiazole (1600 cm⁻¹) .

Compound 74 ()

  • Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide.
  • The amide linkage distinguishes it from the carboxylic acid analog .

Biological Activity

1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is a compound that incorporates a thiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a cyclopropane ring fused with a thiazole, which enhances its interaction with biological targets. The thiazole ring is recognized for its ability to form strong interactions with biomolecules due to its electron-rich nature and aromaticity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with thiazole scaffolds have shown efficacy against various bacterial strains. A study highlighted that certain thiazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 1.95–15.62 μg/mL against pathogens like Micrococcus luteus and Bacillus spp. . This suggests that this compound may possess similar antimicrobial potential.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are well-documented. Compounds featuring the 1,3-thiazole structure have been tested in various models, demonstrating significant inhibition rates in seizure models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock). For example, some derivatives showed up to 83% inhibition at doses of 20 mg/kg . This activity is attributed to the ability of the thiazole ring to interact with sodium channels and GABA receptors, modulating neuronal excitability.

Anti-inflammatory Effects

Thiazole compounds have also been studied for their anti-inflammatory properties. The presence of electron-donating groups in the thiazole structure can enhance its ability to inhibit pro-inflammatory cytokines and pathways, potentially making it useful in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound likely interacts with specific receptors involved in neurotransmission and inflammation.
  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • DNA Binding : The aromatic nature of the thiazole allows for intercalation into DNA, affecting replication and transcription processes in microbial cells .

Case Studies

Several studies illustrate the potential of thiazole derivatives:

  • Anticonvulsant Study : A derivative similar to this compound was tested in rodent models, showing significant anticonvulsant activity with minimal side effects compared to traditional treatments like diazepam .
  • Antimicrobial Efficacy : In vitro studies demonstrated that a series of thiazole-based compounds exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their utility as novel antibiotics .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation followed by thiazole ring formation. For example, cyclopropane dicarboxylic acid derivatives react with thiosemicarbazide under reflux with phosphorous oxychloride to form thiadiazole or triazole intermediates. Subsequent functionalization (e.g., cyclization or substitution) attaches the thiazole moiety. Key steps include refluxing in acetic acid with sodium acetate and purification via recrystallization. Reaction conditions (e.g., temperature, solvent polarity) are critical for yield optimization .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy (¹H, ¹³C) confirms cyclopropane ring protons (δ ~1.5–2.5 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • FT-IR identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations (C-S/C-N stretches).
  • X-ray crystallography resolves stereochemistry if single crystals are obtained .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : Soluble in DMSO (10–25 mg/mL), partially soluble in aqueous buffers (adjust pH to 7–8). For in vivo use, prepare suspensions in 0.5% carboxymethyl cellulose sodium (CMC-Na) or saline with ≤10% DMSO .
  • Storage : Store as a solid at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

  • Catalyst screening : Test zinc salts or Lewis acids to accelerate cyclopropanation.
  • Solvent systems : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for thiazole ring formation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 h to 30 min) and improves yield for similar cyclopropane derivatives .
  • Intermediate monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates before side reactions occur .

Q. How can researchers resolve contradictions in reported biological activities of thiazole-cyclopropane derivatives?

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK-293, HepG2) and assay protocols (e.g., MTT for cytotoxicity).
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents on the thiazole or cyclopropane rings to isolate bioactive motifs.
  • Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase targets) with cellular uptake studies to distinguish direct activity from pharmacokinetic effects .

Q. What methodologies are used to study metabolic stability and degradation pathways?

  • Liver microsome assays : Incubate with human/rodent microsomes and analyze metabolites via LC-MS/MS.
  • pH-dependent stability : Expose the compound to simulated gastric (pH 1–3) and intestinal (pH 6–8) fluids to assess hydrolytic degradation.
  • Radiolabeling : Introduce ¹⁴C at the cyclopropane ring to quantify excretion routes (e.g., urine vs. feces) in animal models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Control experiments : Repeat studies using identical solvent systems (e.g., DMSO lot, purity) and storage conditions.
  • Dynamic light scattering (DLS) : Check for nanoparticle formation in aqueous solutions, which may falsely indicate solubility.
  • Accelerated stability testing : Expose the compound to heat (40°C) and humidity (75% RH) for 1–4 weeks to identify degradation products via HPLC .

Q. Why do biological activity results vary across studies?

  • Cell line variability : Test multiple cell lines (e.g., cancer vs. normal) to identify tissue-specific effects.
  • Compound aggregation : Use dynamic light scattering (DLS) to rule out non-specific aggregation, which may cause false positives in inhibition assays.
  • Batch-to-batch variability : Characterize purity (HPLC ≥95%) and stereochemistry (chiral HPLC) for each synthetic batch .

Experimental Design Considerations

Q. What in vivo formulation strategies are recommended for pharmacokinetic studies?

  • Oral administration : Use 0.5% CMC-Na suspensions or lipid-based carriers to enhance bioavailability.
  • Intravenous delivery : Prepare solutions in saline with ≤10% DMSO and 5% Tween 80 for solubility.
  • Dose optimization : Conduct pilot studies in rodents to determine maximum tolerated dose (MTD) and pharmacokinetic parameters (t½, Cmax) .

Q. How can computational methods aid in studying this compound’s interactions?

  • Molecular docking : Model interactions with thiazole-binding enzymes (e.g., kinases) using software like AutoDock Vina.
  • DFT calculations : Predict cyclopropane ring strain and its impact on reactivity (e.g., ring-opening reactions).
  • MD simulations : Assess stability in lipid bilayers to evaluate membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.